Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone
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Overview
Description
Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone is a compound that belongs to the class of azetidines and benzoxazoles. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity . Benzoxazoles, on the other hand, are bicyclic compounds containing both benzene and oxazole rings, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The benzoxazole moiety can be introduced through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to its ring strain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone involves its interaction with specific molecular targets. The azetidine ring’s ring strain makes it reactive towards nucleophiles, while the benzoxazole moiety can interact with biological targets through hydrogen bonding and π-π interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another azetidine derivative known for its biological activities.
Benzoxazole: The parent compound of the benzoxazole moiety, widely studied for its pharmacological properties.
Imidazole: A five-membered heterocycle with similar biological activities.
Uniqueness
Azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone is unique due to the combination of azetidine and benzoxazole moieties, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
azetidin-1-yl-(2-methyl-1,3-benzoxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-13-11-9(4-2-5-10(11)16-8)12(15)14-6-3-7-14/h2,4-5H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZWZKJCUTFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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